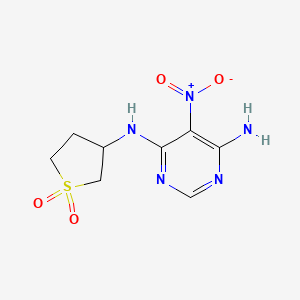

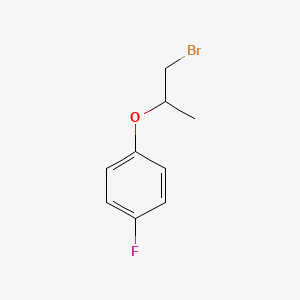

![molecular formula C18H22ClN3O2 B2920057 6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-41-0](/img/structure/B2920057.png)

6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

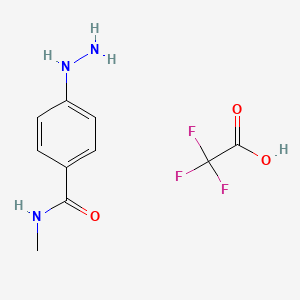

The synthesis of this compound involves a one-pot, three-component reaction. Various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one react in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of H₂O and EtOH (1:1) at 50°C. The reaction yields 4-aroyl-5′-methyl-3,4-dihydro-2′H-spiro([1,3]oxazino[5,6-c]quinoline-2,3′-isoxazol)-5(6H)-one derivatives containing the spiro [1,3]oxazino[5,6-c]quinoline moiety in 82–89% yield .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring fused with an oxazino ring. The chloro substituent is attached to one of the carbon atoms, and the morpholinopropyl group extends from another carbon. The spiro configuration adds complexity to the molecule, making it an interesting scaffold for drug development .

科学的研究の応用

Potential Synthesis of Derivatives

Compounds similar to the one have been used in the synthesis of various derivatives with potential therapeutic properties. For example, derivatives of quinoline have been synthesized and studied for their anticancer activity .

Potential Drug Target for Diseases

Some quinoline derivatives have been identified as promising drug targets for diseases due to their ability to interfere with specific biological pathways. For instance, a related compound was found to affect the ubiquinone synthesis pathway, which is considered a promising drug target .

Potential Pharmacological Properties

Quinoline derivatives have been explored for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities .

作用機序

Research indicates that this compound inhibits the ubiquinone (UQ) synthesis pathway in Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. By inhibiting trypanosomal COQ7, a key enzyme in UQ biosynthesis, it leads to a shortage of the UQ pool. This disruption affects the respiratory chain and redox balance, ultimately exerting trypanocidal effects. Notably, it shows promise as an alternative to existing Chagas disease drugs .

特性

IUPAC Name |

6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOCWSUNZFBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)

![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)

![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)